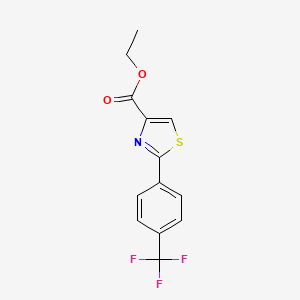

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZAGGBIOXLKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701154411 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-88-3 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

Abstract

This technical whitepaper provides an in-depth guide to the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The core synthesis route is detailed, focusing on the well-established Hantzsch thiazole synthesis. This document outlines the reaction mechanism, provides detailed experimental protocols for the synthesis of key intermediates and the final product, and presents quantitative data in a structured format. Visual diagrams created using Graphviz are included to illustrate the synthetic workflow and the step-by-step chemical mechanism, adhering to strict visualization standards for clarity and accessibility.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Their versatile biological activities include antimicrobial, anti-inflammatory, and antitumor properties.[2] The specific target compound, Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, incorporates a trifluoromethylphenyl group, a common moiety in modern pharmaceuticals known for enhancing metabolic stability and binding affinity. This guide focuses on its synthesis via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3]

Overview of the Synthetic Pathway

The synthesis of the target molecule is achieved through a multi-step process culminating in a Hantzsch thiazole condensation. The overall strategy involves the preparation of two key precursors, 4-(trifluoromethyl)benzothioamide and Ethyl 2-chloro-3-oxobutanoate, which are then reacted to form the final thiazole product.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis and Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the precursors and the final product.

Step 1: Synthesis of 4-(Trifluoromethyl)benzothioamide

This intermediate is prepared from the corresponding nitrile.

-

Reaction: 4-(Trifluoromethyl)benzonitrile reacts with a sulfur source, such as sodium hydrosulfide, to yield the thioamide.[4]

-

Protocol:

-

To a solution of 4-(trifluoromethyl)benzonitrile (1 eq.) in a suitable solvent like butanol, add an aqueous solution of sodium hydrosulfide (NaHS) (approx. 4 eq.).[4]

-

The mixture may be heated (e.g., to 80°C) for several hours to drive the reaction to completion.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with an acid like HCl to a pH of approximately 7.[4]

-

The product typically precipitates and can be collected by filtration.

-

Wash the collected solid with water and a non-polar solvent (e.g., hexanes) to remove impurities.

-

Dry the product under vacuum.

-

Step 2: Synthesis of Ethyl 2-chloro-3-oxobutanoate

This α-haloester is a crucial component for the Hantzsch synthesis.

-

Reaction: Direct chlorination of ethyl acetoacetate at the α-position using thionyl chloride.[5]

-

Protocol:

-

Charge a reaction vessel with ethyl acetoacetate (1 eq.) and a suitable solvent.

-

Slowly add thionyl chloride (SOCl₂) (approx. 1.4 - 2.8 eq.) to the solution while maintaining a controlled temperature, as the reaction can be exothermic.[5]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC).

-

After completion, carefully quench the reaction, for example, by pouring it over ice water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation.

-

Step 3: Hantzsch Thiazole Synthesis of the Final Product

The final step involves the condensation and cyclization of the two precursors.

-

Reaction: 4-(Trifluoromethyl)benzothioamide reacts with Ethyl 2-chloro-3-oxobutanoate to form the thiazole ring.[3][6]

-

Protocol:

-

Dissolve 4-(trifluoromethyl)benzothioamide (1 eq.) and ethyl 2-chloro-3-oxobutanoate (1 eq.) in a suitable solvent such as ethanol or methanol.[6][7]

-

Heat the mixture to reflux for a period of 4 to 6 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the volume can be reduced under vacuum to induce crystallization.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.

-

Reaction Mechanism

The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[6][8]

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

The mechanism involves three key steps:

-

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the ethyl 2-chloro-3-oxobutanoate, displacing the chloride ion in an S_N2 reaction.[6][8]

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[2]

-

Dehydration: The final step is the elimination of a water molecule from the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactants and the final product. Note that yields are representative and may vary based on specific reaction conditions and scale.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 4-(Trifluoromethyl)benzothioamide | C₈H₆F₃NS | 205.20 | 72505-21-6 |

| Ethyl 2-chloro-3-oxobutanoate | C₆H₉ClO₃ | 164.59 | 609-15-4[9] |

Table 2: Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Thioamide Synthesis | 4-(CF₃)benzonitrile, NaHS | Butanol | ~80°C | 70-85%[4] |

| α-Haloester Synthesis | Ethyl acetoacetate, SOCl₂ | (Solvent-free or inert) | Room Temp to 40°C | 80-95%[5][10] |

| Hantzsch Condensation | Thioamide, α-Haloester | Ethanol | Reflux | 60-80%[7] |

Table 3: Properties of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₃NO₂S |

| Molecular Weight ( g/mol ) | 317.29 |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) |

Disclaimer: This document is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate and the experimental data for its constitutional isomer. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Ar-H (ortho to -CF₃) |

| ~7.75 | d | 2H | Ar-H (meta to -CF₃) |

| ~8.30 | s | 1H | Thiazole-H5 |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Experimental ¹H NMR Spectroscopic Data for Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.46–8.00 | m | 5H | Ar-H |

| 4.49 | q | 2H | -OCH₂CH₃ |

| 1.44 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | Ester C=O |

| ~168.0 | Thiazole C2 |

| ~148.0 | Thiazole C4 |

| ~128.0 | Thiazole C5 |

| ~135.0 | Ar-C (ipso to thiazole) |

| ~127.0 | Ar-CH (ortho to -CF₃) |

| ~126.0 (q) | Ar-CH (meta to -CF₃) |

| ~132.0 (q) | Ar-C (ipso to -CF₃) |

| ~124.0 (q) | -CF₃ |

| ~61.5 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 4: Experimental ¹³C NMR Spectroscopic Data for Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate[1]

| Chemical Shift (δ, ppm) | Assignment |

| 168.87 | Thiazole C2 |

| 160.27 | Ester C=O |

| 146.48 | Thiazole C4 |

| 131.77 | Ar-C |

| 131.63 | Ar-C |

| 129.24 | Ar-C |

| 164.15 (q) | Thiazole C5-CF₃ |

| 123.33 (q) | -CF₃ |

| 62.41 | -OCH₂CH₃ |

| 13.98 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| m/z | Ion |

| 301.04 | [M]⁺ |

| 256.03 | [M - OCH₂CH₃]⁺ |

| 228.03 | [M - COOCH₂CH₃]⁺ |

| 185.01 | [4-(trifluoromethyl)phenyl-C≡S]⁺ |

| 145.02 | [4-(trifluoromethyl)phenyl]⁺ |

Infrared (IR) Spectroscopy

Table 6: Predicted IR Spectroscopic Data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | Aromatic C-H Stretch |

| ~2980 | Weak | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610 | Medium | C=C Stretch (Aromatic) |

| ~1500-1580 | Medium | C=N Stretch (Thiazole) |

| ~1325 | Strong | C-F Stretch (-CF₃) |

| ~1100-1200 | Strong | C-O Stretch (Ester) |

Table 7: Experimental IR Spectroscopic Data for Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061, 2980 | - | C-H Stretch |

| 1737 | - | C=O Stretch (Ester) |

| 1633 | - | C=C Stretch |

| 1513, 1461 | - | Aromatic Ring Stretch |

| 1290, 1210 | - | C-F Stretch |

| 766, 689 | - | C-H Bending |

Experimental Protocols

A widely utilized and effective method for the synthesis of the title compound is the Hantzsch thiazole synthesis.

Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

The synthesis involves the reaction of 4-(trifluoromethyl)thiobenzamide with ethyl bromopyruvate.

Materials:

-

4-(Trifluoromethyl)thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)thiobenzamide (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl bromopyruvate (1.1 equivalents).

-

The reaction mixture is then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.

Spectroscopic Characterization

Instrumentation:

-

¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets or as a thin film.

Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of the target compound.

References

An In-depth Spectroscopic Guide: ¹H and ¹³C NMR Analysis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. Due to the absence of experimentally verified spectral data in publicly available resources, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this and related small organic molecules.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the protons and carbons of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. These predictions are based on the analysis of related structures and standard chemical shift increments.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | Doublet | ~8.5 | 2H | H-2', H-6' (Aromatic) |

| ~7.80 | Doublet | ~8.5 | 2H | H-3', H-5' (Aromatic) |

| ~8.10 | Singlet | - | 1H | H-5 (Thiazole) |

| ~4.40 | Quartet | ~7.1 | 2H | -OCH₂CH₃ |

| ~1.40 | Triplet | ~7.1 | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 | C=O (Ester) |

| ~168.0 | C-2 (Thiazole) |

| ~148.0 | C-4 (Thiazole) |

| ~128.0 | C-5 (Thiazole) |

| ~135.0 | C-1' (Aromatic) |

| ~127.0 | C-2', C-6' (Aromatic) |

| ~126.0 (quartet, J ≈ 4 Hz) | C-3', C-5' (Aromatic) |

| ~132.0 (quartet, J ≈ 32 Hz) | C-4' (Aromatic) |

| ~124.0 (quartet, J ≈ 272 Hz) | -CF₃ |

| ~62.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.

Sample Preparation

-

Sample Purity: Ensure the sample of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

-

Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.

An In-depth Technical Guide on the Infrared (IR) and Mass Spectrometry (MS) of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectral data, and a visual representation of the experimental workflow.

Introduction

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate belongs to the family of 2-arylthiazoles, a class of heterocyclic compounds known for a wide range of biological activities. The incorporation of a trifluoromethyl group on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization using infrared (IR) spectroscopy and mass spectrometry (MS) is crucial for confirming the molecular structure and purity of the synthesized compound. This guide outlines a common synthetic route and provides an in-depth analysis of the expected IR and MS data based on the analysis of structurally related compounds.

Experimental Protocols

The synthesis of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate can be effectively achieved via the Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. The general procedure is outlined below.

2.1. Synthesis of 4-(trifluoromethyl)benzothioamide (Intermediate)

-

Reaction Setup: In a round-bottom flask, 4-(trifluoromethyl)benzonitrile is dissolved in a suitable solvent such as N,N-dimethylformamide.

-

Thionation: Ammonium sulfide solution is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Isolation: The reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with cold water and n-hexane, and then dried.[3]

-

Purification: The crude 4-(trifluoromethyl)benzothioamide can be purified by recrystallization from a suitable solvent like ethanol.

2.2. Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate (Final Product)

-

Reaction Setup: The synthesized 4-(trifluoromethyl)benzothioamide and ethyl bromopyruvate are dissolved in a solvent such as ethanol in a round-bottom flask.

-

Condensation: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.[4][5]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, to precipitate the product. The solid is filtered, washed with water, and dried.[6]

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.

2.3. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of the purified compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[3][7]

-

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced directly or via a gas chromatograph (GC-MS).[3][7]

Data Presentation

The expected quantitative data from IR and MS analyses are summarized in the tables below. These values are predicted based on characteristic group frequencies and fragmentation patterns observed in similar thiazole and trifluoromethylphenyl derivatives.[7][8][9][10]

Table 1: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3100 - 3150 | Weak | Aromatic and Thiazole C-H stretch |

| ~2980 - 3000 | Weak | Aliphatic C-H stretch (ethyl group) |

| ~1720 - 1740 | Strong | C=O stretch of the ethyl ester |

| ~1610 - 1630 | Medium | C=N stretch of the thiazole ring |

| ~1500 - 1590 | Medium | C=C stretching vibrations (phenyl and thiazole rings) |

| ~1320 - 1340 | Strong | Asymmetric C-F stretch (CF₃ group) |

| ~1100 - 1200 | Strong | Symmetric C-F stretch (CF₃ group) |

| ~1250 - 1300 | Strong | C-O stretch of the ester |

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |

| 315 | Moderate | [M]⁺ (Molecular Ion) |

| 286 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 270 | Strong | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 242 | Strong | [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical) |

| 214 | Moderate | [M - COOC₂H₅ - CO]⁺ or [C₁₀H₅F₃NS]⁺ |

| 171 | Strong | [C₈H₄F₃N]⁺ or [4-(trifluoromethyl)phenylnitrile]⁺ |

| 145 | Strong | [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation) |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental process.

References

- 1. mdpi.com [mdpi.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. spectrabase.com [spectrabase.com]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Structural Architecture: A Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives form a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. This technical guide focuses on the structural and synthetic aspects of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a compound of significant interest in drug discovery. While a definitive crystal structure for this specific molecule is not publicly available, this paper will provide a detailed overview based on the crystallographic data of a closely related analogue, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. This analogue provides valuable insights into the expected molecular geometry and packing of the title compound.

Molecular Structure and Crystallographic Data

The precise crystal structure of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate has not been reported in publicly accessible databases. However, the crystal structure of a positional isomer, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, offers a reliable model for its structural properties.[1] The crystallographic data for this analogue is summarized in the table below.

Table 1: Crystallographic Data for the Analogue Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀F₃NO₂S |

| Formula Weight | 301.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.930 (3) Å |

| b | 21.232 (6) Å |

| c | 7.574 (2) Å |

| α | 90° |

| β | 110.861 (4)° |

| γ | 90° |

| Volume | 1342.0 (7) ų |

| Z | 4 |

| Temperature | 296 (2) K |

| Radiation | Mo Kα |

| Dihedral Angle (Thiazole-Phenyl) | 5.15 (1)° |

The molecule adopts a nearly coplanar conformation, with a small dihedral angle between the thiazole and phenyl rings.[1] This planarity is a common feature in such bicyclic aromatic systems and can influence crystal packing and intermolecular interactions.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a heterocyclic organic compound with the CAS Number 132089-39-5.[1] Its chemical structure, featuring a thiazole ring, an ethyl ester group, and a trifluoromethyl-substituted phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance chemical stability and lipophilicity, which are desirable properties in the development of novel therapeutic agents.[1][2] This compound is often utilized as a key intermediate in the synthesis of bioactive molecules, particularly in the fields of anti-inflammatory and antimicrobial research.[1]

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. Due to the limited availability of specific experimental data in public literature, this guide outlines established methodologies for determining these crucial physicochemical parameters, based on standard pharmaceutical testing guidelines. The protocols and data presented herein are intended to serve as a robust framework for researchers and drug development professionals working with this and structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Property | Value | Reference/Method |

| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | - |

| CAS Number | 132089-39-5 | [1] |

| Molecular Formula | C13H10F3NO2S | [1] |

| Molecular Weight | 301.29 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Predicted LogP | 4.2 - 4.8 | Prediction (e.g., ALOGPS) |

| Predicted Water Solubility | Low | Based on high LogP |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulation strategies. The trifluoromethyl group in Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is expected to increase its lipophilicity, suggesting good solubility in organic solvents but poor aqueous solubility.[1][2]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4]

Objective: To determine the equilibrium solubility of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate in various solvents at a controlled temperature.

Materials:

-

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate (crystalline solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

The solubility is expressed in mg/mL or µg/mL.

Shake-Flask Solubility Determination Workflow

Predicted and Representative Solubility Data

While specific experimental data is not publicly available, Table 2 provides a representative solubility profile based on the compound's structure.

Table 2: Representative Solubility of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Solvent | Solubility Category | Predicted/Representative Value |

| Water | Poorly Soluble | < 0.1 mg/mL |

| Phosphate Buffer (pH 7.4) | Poorly Soluble | < 0.1 mg/mL |

| Ethanol | Soluble | 10 - 50 mg/mL |

| Methanol | Soluble | 10 - 50 mg/mL |

| Acetone | Freely Soluble | > 100 mg/mL |

| Acetonitrile | Soluble | 10 - 50 mg/mL |

| Dichloromethane | Freely Soluble | > 100 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 mg/mL |

Stability Profile

The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted under conditions more severe than accelerated stability testing.[6]

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values. As an ester, the compound is susceptible to hydrolysis.[7]

Procedure:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

-

At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC for the parent compound and any degradation products.

Objective: To assess the compound's susceptibility to oxidation.

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Analyze samples by HPLC at different time intervals.

Objective: To determine the effect of light exposure on the compound's stability.

Procedure:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC after a defined exposure period.

Objective: To evaluate the stability of the compound at elevated temperatures. The trifluoromethyl group is generally associated with high thermal stability.[9]

Procedure:

-

Expose a solid sample of the compound to a high temperature (e.g., 80°C) in a controlled oven.

-

Analyze the sample by HPLC at various time points to monitor for degradation.

Forced Degradation Study Workflow

Predicted Stability Profile

Based on its chemical structure, a predicted stability profile is presented in Table 3.

Table 3: Predicted Stability of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

| Condition | Predicted Stability | Likely Degradation Pathway |

| Acidic Hydrolysis | Susceptible | Hydrolysis of the ethyl ester to the corresponding carboxylic acid. |

| Basic Hydrolysis | Highly Susceptible | Rapid hydrolysis of the ethyl ester to the carboxylate salt. |

| Neutral Hydrolysis | Moderately Stable | Slow hydrolysis of the ethyl ester over time. |

| Oxidation | Likely Stable | The thiazole and phenyl rings are generally stable to mild oxidation. |

| Photolysis | Potentially Susceptible | Aromatic and heterocyclic systems can be susceptible to photodegradation. |

| Thermal Stress | Likely Stable | The trifluoromethyl group enhances thermal stability.[9] |

Biological Signaling Pathways

While specific signaling pathways directly modulated by Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate are not extensively documented, its use as an intermediate for anti-inflammatory and antimicrobial agents suggests that its derivatives may interact with pathways relevant to these therapeutic areas. For instance, thiazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in inflammatory signaling cascades. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

Conclusion

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a valuable building block in drug discovery and development. While specific experimental data on its solubility and stability are scarce, this guide provides a comprehensive framework for determining these critical parameters using established methodologies. The compound is predicted to have good solubility in organic solvents and poor aqueous solubility. It is expected to be susceptible to hydrolytic degradation, particularly under basic conditions, while exhibiting good thermal stability. The detailed experimental protocols and predictive information presented herein will aid researchers in the effective handling, formulation, and development of this and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Trifluoromethylated Thiazole Esters in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Among these scaffolds, the thiazole nucleus, a prevalent motif in numerous FDA-approved drugs, has garnered significant attention. This technical guide delves into the burgeoning field of trifluoromethylated thiazole esters, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, providing a synthesis of current knowledge and detailed experimental methodologies to facilitate further investigation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylated thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various trifluoromethylated thiazole derivatives, providing a comparative analysis of their potency against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Trifluoromethylated Thiazole Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| Dasatinib Analog (6d) | K563 (Leukemia) | Comparable to Dasatinib | [2] |

| MCF-7 (Breast) | 20.2 | [2] | |

| HT-29 (Colon) | 21.6 | [2] | |

| Thiazolidinone Derivative (3) | A549 (Lung) | 21.00 ± 1.15 | [3] |

| C6 (Glioma) | 22.00 ± 3.00 | [3] | |

| Thiazolidinone Derivative (4) | C6 (Glioma) | 18.50 ± 4.95 | [3] |

| Thiazole Derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [4] |

| Thiazole Derivative (4d) | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 µg/mL | [4] |

| Thiazole Derivative (4b) | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL | [4] |

Table 2: Enzyme Inhibition Data of Trifluoromethylated Thiazole Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| 4c | VEGFR-2 | 0.15 µM | [1] |

| Thiazole Derivative (3b) | PI3Kα | 0.086 ± 0.005 µM | [5] |

| mTOR | 0.221 ± 0.014 µM | [5] | |

| Thiazole Derivative (3f) | EGFR | 89 ± 7 nM | [6] |

| BRAFV600E | - | [6] | |

| Fluorinated Hydrazinylthiazole (3h) | α-Amylase | 5.14 ± 0.03 µM | [7] |

Signaling Pathways and Mechanisms of Action

Trifluoromethylated thiazole derivatives exert their anticancer effects through the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. The PI3K/AKT/mTOR and MAPK/ERK pathways are prominent targets.[8]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Trifluoromethylated\nThiazole Ester", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3; PIP3 -> AKT [label=" activates"]; AKT -> mTORC1 [label=" activates"]; mTORC1 -> Proliferation [label=" promotes"]; Thiazole -> PI3K [label=" inhibits", color="#EA4335", style=dashed]; Thiazole -> mTORC1 [label=" inhibits", color="#EA4335", style=dashed]; }

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.Some derivatives have been shown to be potent dual inhibitors of PI3Kα and mTOR.[5] Others function as inhibitors of receptor tyrosine kinases such as VEGFR-2, EGFR, and the serine/threonine kinase BRAFV600E.[1][6] This multi-targeted approach can lead to a more effective blockade of oncogenic signaling and potentially overcome mechanisms of drug resistance.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf (BRAF)", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Trifluoromethylated\nThiazole Ester", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Thiazole -> Raf [label=" inhibits", color="#EA4335", style=dashed]; }

Caption: Inhibition of the MAPK/ERK signaling pathway.Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Trifluoromethylated thiazole ester compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the trifluoromethylated thiazole ester compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells in\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate\n24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nThiazole Esters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT\nSolution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate\n4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_DMSO [label="Add DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Add_DMSO; Add_DMSO -> Read; Read -> End; }

Caption: Workflow for the MTT cell viability assay.Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Trifluoromethylated thiazole esters have demonstrated promising activity against a spectrum of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various trifluoromethylated thiazole derivatives, presenting their Minimum Inhibitory Concentration (MIC) values.

Table 3: In Vitro Antimicrobial Activity of Trifluoromethylated Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Bithiazole (8e) | S. pyogenes | 4 | [9] |

| S. aureus | 16 | [9] | |

| Thiazole (1) | MRSA strains | 1.38 | [10] |

| Thiazole (2) | MRSA strains | 1.40 | [10] |

| Pyrazoles (1b, 1d) | A. baumannii (MDR) | 512 | [11] |

| Thiazole (2d) | K. pneumoniae (KPC) | 1024 | [11] |

| Aminothiazole (5e) | E. coli | - | [12] |

| B. subtilis | - | [12] |

Note: A direct MIC value was not provided for compounds 5e, but they showed the highest activity against the tested strains.

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Trifluoromethylated thiazole ester compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Incubator (37°C for bacteria, 28-30°C for fungi)

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of the trifluoromethylated thiazole ester compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The absorbance can also be measured using a microplate reader.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Serial Dilution of\nThiazole Esters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate with\nMicroorganism", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n18-24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Observe [label="Observe for\nGrowth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine MIC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dilute; Dilute -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> Determine_MIC; Determine_MIC -> End; }

Caption: Workflow for the broth microdilution MIC assay.Synthesis of Trifluoromethylated Thiazole Esters

The synthesis of trifluoromethylated thiazole esters typically follows the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the target esters, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is a common starting material.

A general synthetic route involves the reaction of a thioamide with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as ethanol, often under reflux conditions. The resulting ethyl 4-(trifluoromethyl)thiazole-5-carboxylate can then be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide derivatives.[13]

Conclusion and Future Directions

Trifluoromethylated thiazole esters represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their synthetic tractability, makes them an attractive area for further research. Future efforts should focus on the synthesis and evaluation of a broader range of ester derivatives to establish a more comprehensive structure-activity relationship. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and more effective treatments for cancer and infectious diseases.

References

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate (CAS Number: 132089-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a fluorinated heterocyclic compound belonging to the thiazole class of molecules. The presence of a trifluoromethyl group on the phenyl ring and the thiazole core suggests its potential as a scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, including its chemical properties, potential synthetic routes based on analogous compounds, and an exploration of its putative biological significance in the context of related thiazole derivatives.

Chemical and Physical Properties

Commercially available data provides fundamental physicochemical properties for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate. While extensive experimental data is not publicly available, the basic properties are summarized in the table below.

| Property | Value |

| CAS Number | 132089-39-5 |

| Molecular Formula | C₁₃H₁₀F₃NO₂S |

| Molecular Weight | 301.29 g/mol |

| Appearance | Yellow Solid |

| Purity | ≥97% (as determined by HPLC) |

| Storage Conditions | 0-8°C |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A plausible synthetic route for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is outlined below. This proposed pathway is based on established chemical principles for the formation of the thiazole ring.

Caption: Proposed Hantzsch synthesis of the target compound.

Generic Experimental Protocol (Based on Analogue Synthesis)

The following is a generalized experimental protocol for the Hantzsch synthesis of a 2-phenylthiazole-4-carboxylate derivative, which can be adapted for the target molecule.

Materials:

-

4-(Trifluoromethyl)benzothioamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (or a similar suitable solvent)

-

Base (e.g., sodium bicarbonate, triethylamine) - optional, for scavenging HCl produced.

Procedure:

-

Dissolve equimolar amounts of 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol in a round-bottom flask.

-

The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the final product.

Spectral Data (Predicted and from Isomeric Compounds)

While specific spectral data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is not widely published, data from a positional isomer, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, provides valuable insights into the expected spectral characteristics.

| Data Type | Reported Data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate | Expected Characteristics for the Target Compound |

| IR (KBr, cm⁻¹) | 3061, 2980, 1737, 1633, 1513, 1461, 1290, 1210, 766, 689 | Similar absorptions are expected for C-H, C=O (ester), C=N, and C=C bonds. The C-F stretching bands from the trifluoromethyl group will also be prominent. |

| ¹H NMR (CDCl₃, 500 MHz, δ/ppm) | 7.46–8.00 (m, 5H), 4.49 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H) | Aromatic protons on the trifluoromethyl-substituted phenyl ring will appear as multiplets in the aromatic region. The ethyl ester will show a quartet for the -CH₂- group and a triplet for the -CH₃ group. |

| ¹³C NMR (CDCl₃, 125 MHz, δ/ppm) | 168.87, 160.27, 146.48, 131.77, 131.63, 129.24, 164.15 (q, ²JC-F = 36.5 Hz, CF₃C–), 123.33 (q, ¹JC-F = 269.3 Hz, –CF₃), 62.41, 13.98 | The spectrum will show signals for the ester carbonyl, thiazole ring carbons, and phenyl ring carbons. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR (CDCl₃, 470 MHz, δ/ppm) | -52.44 (s) | A singlet is expected for the -CF₃ group attached to the phenyl ring. |

Potential Biological Activities and Drug Development Applications

The thiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. While specific biological data for Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is lacking in the public domain, the activities of structurally related compounds suggest several potential therapeutic applications.

Anticancer Potential

Numerous studies have reported the anticancer activity of 2-phenylthiazole derivatives. These compounds have been shown to target various mechanisms in cancer cells.

-

Tubulin Polymerization Inhibition: Some 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.

-

Enzyme Inhibition: Thiazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as c-Met kinase.

-

Induction of Apoptosis: Certain N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have shown cytotoxic activity against neuroblastoma and hepatocarcinoma cell lines.

The general workflow for evaluating the anticancer potential of a novel compound is depicted below.

Caption: A typical workflow for anticancer drug discovery.

Antifungal Activity

The 2-phenylthiazole moiety is a key structural feature in some antifungal agents. These compounds often target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory potential. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.

Conclusion

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the well-established biological activities of the thiazole scaffold and the beneficial properties imparted by the trifluoromethyl group, this compound warrants exploration for its potential anticancer, antifungal, and anti-inflammatory activities. Further research is required to elucidate its precise biological targets and mechanisms of action, which will be crucial for its potential development as a therapeutic agent. The synthetic accessibility via the Hantzsch reaction provides a solid foundation for the generation of analogues for structure-activity relationship studies.

Molecular weight and formula of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

This technical guide provides a comprehensive overview of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. The document details its physicochemical properties, a plausible synthetic route, and discusses its potential biological activities based on the known pharmacology of related thiazole derivatives.

Core Compound Data

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a versatile intermediate compound. The presence of a trifluoromethyl group notably enhances its lipophilicity and chemical stability, making it a valuable building block in the synthesis of bioactive molecules with potentially improved pharmacokinetic profiles[1]. Its primary applications are in the development of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the formulation of agrochemicals[1].

| Property | Value |

| Molecular Formula | C₁₃H₁₀F₃NO₂S |

| Molecular Weight | 301.29 g/mol |

| CAS Number | 132089-39-5 |

| Appearance | Yellow Solid |

| Purity | ≥ 97% (HPLC) |

| Storage Conditions | 0-8°C |

Experimental Protocols

A widely utilized method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound. For the synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, a plausible approach is the reaction of 4-(trifluoromethyl)thiobenzamide with ethyl bromopyruvate.

Proposed Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

Reaction and Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate.

Below is a workflow diagram illustrating the proposed Hantzsch synthesis.

References

The Impact of Trifluoromethylation on the Lipophilicity of Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the lipophilicity of trifluoromethylated thiazole derivatives, a class of compounds of significant interest in medicinal chemistry. The introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal level of lipophilicity is essential for a drug candidate's success, governing its ability to traverse biological membranes and engage with its intended target. This guide details the experimental methodologies for determining lipophilicity, presents quantitative data for a series of trifluoromethylated thiazole derivatives, and explores the biological implications of these physicochemical properties, with a focus on antioxidant signaling pathways.

Quantitative Lipophilicity Data

The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (log P) between a nonpolar solvent (commonly n-octanol) and an aqueous phase. A higher log P value indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (log D) is used, which considers the pH of the aqueous phase.

The following table summarizes the experimentally determined lipophilicity (expressed as CLogP) of a series of thiazolo[3,2-b][1][2][3]triazole derivatives, including those with a 4-trifluoromethylphenyl substituent. These values were determined using reversed-phase thin-layer chromatography (RP-TLC).

| Compound ID | R Substituent | CLogP |

| 5a | 4-methoxyphenyl | 3.23 |

| 6a | 4-chlorophenyl | 4.86 |

| 7a | 4-bromophenyl | 4.98 |

| 8a | 4-trifluoromethylphenyl | 4.65 |

| 9a | 4-fluorophenyl | 3.99 |

| 10a | 4-bromophenyl | 4.98 |

| 11a | 4-chlorophenyl | 4.86 |

| 12a | 4-methoxyphenyl | 3.23 |

| 13a | benzenesulfonamide | 2.50 |

| 14a | benzenesulfonamide | 2.50 |

| 15a | benzenesulfonamide | 2.22 |

| 16a | benzenesulfonamide | 2.22 |

Data sourced from a study on the drug-likeness analysis of anti-inflammatory thiazolo[3,2-b][1][2][3]triazole and imidazo[2,1-b][1][3][4]thiadiazole derivatives.

As illustrated in the table, the introduction of a trifluoromethyl group (compound 8a ) significantly increases the lipophilicity compared to a methoxy-substituted analog (compound 5a ). The lipophilicity of the trifluoromethyl derivative is comparable to that of the chloro- and bromo-substituted compounds.

Experimental Protocols for Lipophilicity Determination

The two most common and reliable methods for the experimental determination of lipophilicity for thiazole derivatives are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for log P determination.[3] It directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Preparation of Solutions: A solution of the trifluoromethylated thiazole derivative is prepared in either n-octanol or water. The solvents must be mutually saturated before the experiment.

-

Partitioning: A known volume of the prepared solution is mixed with a known volume of the other immiscible solvent in a flask.

-

Equilibration: The flask is shaken for a prolonged period to ensure that equilibrium is reached. The mixture is then centrifuged to separate the two phases.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The log P is the logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for determining lipophilicity.[5] It is faster and requires less compound than the shake-flask method. The principle is that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Methodology:

-

System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18 or C8) is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

-

Calibration: A series of standard compounds with known log P values are injected into the HPLC system to create a calibration curve by plotting their known log P values against their measured retention factors (k).

-

Sample Analysis: The trifluoromethylated thiazole derivative is dissolved in the mobile phase and injected into the system.

-

Data Acquisition: The retention time (t_R) of the compound and the dead time (t_0) (retention time of an unretained compound) are recorded.

-

Calculation of Retention Factor (k): The retention factor is calculated using the formula: k = (t_R - t_0) / t_0.

-

Determination of log P: The log P of the thiazole derivative is determined from the calibration curve using its calculated retention factor.

Biological Context: The Keap1-Nrf2 Antioxidant Signaling Pathway

The lipophilicity of trifluoromethylated thiazole derivatives plays a crucial role in their biological activity, including their potential as antioxidant agents. One of the key signaling pathways involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.

Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by being bound to its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. However, under conditions of oxidative stress, or in the presence of Nrf2 activators, Keap1 is inactivated. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a coordinated antioxidant response.

Thiazole derivatives have been identified as potential activators of the Nrf2 pathway. Their lipophilicity influences their ability to cross cell membranes and interact with intracellular targets like Keap1, thereby initiating the antioxidant response.

Conclusion

The trifluoromethylation of thiazole derivatives is a valuable strategy in medicinal chemistry for modulating lipophilicity and enhancing drug-like properties. As demonstrated by the presented data, the CF3 group significantly increases lipophilicity, which can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile. The ability of these compounds to potentially activate the Keap1-Nrf2 antioxidant pathway highlights the importance of understanding the interplay between physicochemical properties and biological activity. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of lipophilicity, a critical step in the design and development of novel therapeutic agents based on the trifluoromethylated thiazole scaffold.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its wide range of biological activities. The specific compound, Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate, serves as a key intermediate in the synthesis of various pharmacologically active agents. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of this compound via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core.[1][2][3]

The Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[3][4][5] In this specific application, 4-(trifluoromethyl)benzothioamide reacts with ethyl bromopyruvate to yield the target thiazole derivative. This method is known for its efficiency and generally high yields.[4]

Reaction Scheme

The overall reaction is depicted below:

-

Reactant 1: 4-(Trifluoromethyl)benzothioamide

-

Reactant 2: Ethyl bromopyruvate

-

Product: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

Caption: General reaction scheme for the Hantzsch synthesis of the target thiazole.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-(Trifluoromethyl)benzothioamide | ≥97% Purity | Sigma-Aldrich, TCI |

| Ethyl bromopyruvate | ≥97% Purity | Sigma-Aldrich, Acros |

| Ethanol (EtOH), Anhydrous | Reagent Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | VWR |

| Round-bottom flask | - | Standard lab supplier |

| Reflux condenser | - | Standard lab supplier |

| Magnetic stirrer and stir bar | - | Standard lab supplier |

| Heating mantle | - | Standard lab supplier |

| Separatory funnel | - | Standard lab supplier |

| Rotary evaporator | - | Standard lab supplier |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | MilliporeSigma |

Protocol 1: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

This protocol is adapted from standard Hantzsch thiazole synthesis procedures.[4][5][6]

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzothioamide (e.g., 1.0 eq, 5.0 mmol, 1.025 g).

-

Add 40 mL of anhydrous ethanol to dissolve the thioamide.

-

Carefully add ethyl bromopyruvate (e.g., 1.05 eq, 5.25 mmol, 1.02 g) to the solution. Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.

-